molecular formula C13H13N B182652 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline CAS No. 2769-09-7

4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline

Cat. No. B182652
CAS RN: 2769-09-7
M. Wt: 183.25 g/mol
InChI Key: DUTYFFLEPMIKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline, also known as Cp*MA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including catalysis, material science, and medicinal chemistry. Cp*MA is a derivative of aniline and contains a cyclopentadienyl (Cp*) ligand, which imparts unique properties to the compound.

Mechanism Of Action

The mechanism of action of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in catalytic reactions is not fully understood. However, it is believed that the 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline* ligand plays a crucial role in stabilizing the intermediate species formed during the reaction, leading to increased reaction rates and selectivity.

Biochemical And Physiological Effects

Limited research has been conducted on the biochemical and physiological effects of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in lab experiments include its high stability, ease of synthesis, and potential applications in various catalytic reactions. However, the limitations of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA include its high cost and limited availability.

Future Directions

Future research on 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA could focus on exploring new synthetic methods to increase the yield of the compound and reduce its cost. Additionally, further investigations into the mechanism of action of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in catalytic reactions could lead to the development of new and more efficient catalysts. Finally, the potential applications of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA in medicinal chemistry could be explored to develop new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA is a chemical compound with significant potential in various areas of scientific research. The compound's unique properties make it an attractive candidate for use in catalysis, material science, and medicinal chemistry. However, further research is needed to fully understand the mechanism of action of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA and its potential applications in these fields.

Synthesis Methods

4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA can be synthesized via a multistep process involving the reaction of aniline with cyclopentadiene and subsequent purification steps. The synthesis of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA is a complex process that requires careful attention to detail to obtain a high yield of the compound. However, the availability of 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA has increased in recent years due to advancements in synthetic methods.

Scientific Research Applications

4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA has been extensively studied for its potential applications in catalysis. The compound has been shown to be an effective catalyst for various organic transformations, including C-H activation, cross-coupling, and cycloaddition reactions. Additionally, 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline*MA has been used as a ligand in the development of new catalysts for asymmetric synthesis.

properties

CAS RN

2769-09-7

Product Name

4-(2,4-Cyclopentadien-1-ylidenemethyl)-N-methylaniline

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N-methylaniline

InChI

InChI=1S/C13H13N/c1-14-13-8-6-12(7-9-13)10-11-4-2-3-5-11/h2-10,14H,1H3

InChI Key

DUTYFFLEPMIKDH-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C=C2C=CC=C2

Canonical SMILES

CNC1=CC=C(C=C1)C=C2C=CC=C2

Other CAS RN

2769-09-7

Origin of Product

United States

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